molecular formula C11H13NO3S B1600161 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid CAS No. 899016-21-8

4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid

Cat. No.: B1600161
CAS No.: 899016-21-8
M. Wt: 239.29 g/mol
InChI Key: VKNIHGOGNLOYHH-UHFFFAOYSA-N
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Description

4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid is an organic compound with the molecular formula C11H13NO3S. This compound is characterized by the presence of a phenyl ring substituted with a methylthio group and an amino group, which is further connected to a butanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid typically involves the reaction of 2-(methylthio)aniline with succinic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Acylated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

  • 4-Methylthio-2-oxobutanoic acid
  • 2-Oxo-4-methylthiobutanoic acid
  • 2-Keto-4-methylthiobutyric acid

Comparison: 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid is unique due to the presence of both a phenyl ring and a butanoic acid moiety, which imparts distinct chemical properties.

Properties

IUPAC Name

4-(2-methylsulfanylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNIHGOGNLOYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424249
Record name 4-[2-(Methylsulfanyl)anilino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899016-21-8
Record name 4-[2-(Methylsulfanyl)anilino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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